7-bromo-6-methoxyquinolin-4-ol

Cross-coupling Suzuki reaction Sonogashira reaction

7-Bromo-6-methoxyquinolin-4-ol (CAS 99073-86-6) is a heterocyclic aromatic compound belonging to the quinolin-4-ol family. Its molecular formula is C10H8BrNO2 (MW 254.08 g/mol), featuring a bromine atom at the 7-position, a methoxy group at the 6-position, and a hydroxyl group at the 4-position on the quinoline ring.

Molecular Formula C10H8BrNO2
Molecular Weight 254.1
CAS No. 99073-86-6
Cat. No. B6158983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-6-methoxyquinolin-4-ol
CAS99073-86-6
Molecular FormulaC10H8BrNO2
Molecular Weight254.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-6-methoxyquinolin-4-ol (CAS 99073-86-6): Strategic Halogenated Quinoline Scaffold for Medicinal Chemistry and Cross-Coupling Libraries


7-Bromo-6-methoxyquinolin-4-ol (CAS 99073-86-6) is a heterocyclic aromatic compound belonging to the quinolin-4-ol family. Its molecular formula is C10H8BrNO2 (MW 254.08 g/mol), featuring a bromine atom at the 7-position, a methoxy group at the 6-position, and a hydroxyl group at the 4-position on the quinoline ring . This substitution pattern endows the scaffold with distinct reactivity for transition-metal-catalyzed cross-coupling reactions and positions it as a versatile intermediate in the synthesis of kinase inhibitors, anti-infective agents, and fluorescent probes [1]. The compound is typically supplied with a purity of ≥95% (HPLC) by major chemical vendors and is intended exclusively for research and development purposes .

Why 7-Bromo-6-methoxyquinolin-4-ol Cannot Be Interchanged with Generic Quinolin-4-ol Analogs


The specific substitution pattern of 7-bromo-6-methoxyquinolin-4-ol—combining an electron-withdrawing bromine at C7, an electron-donating methoxy at C6, and a tautomerizable 4-hydroxyl group—creates a unique electronic and steric environment that cannot be replicated by simple analogs such as 6-methoxyquinolin-4-ol, 7-bromoquinolin-4-ol, or 7-chloro-6-methoxyquinolin-4-ol. In cross-coupling reactions, the C7 bromine serves as a selective handle for Pd-catalyzed Suzuki, Sonogashira, or Buchwald-Hartwig couplings, whereas the non-halogenated parent is inert under these conditions [1]. In biological systems, the 6-methoxy group modulates lipophilicity and hydrogen-bonding capacity differently than 5- or 8-methoxy regioisomers, directly impacting target binding and metabolic stability [2]. These orthogonal structure–activity relationships mean that replacing this compound with a close analog—even one differing by a single substituent position—can result in complete loss of synthetic utility or a significant shift in pharmacological profile.

7-Bromo-6-methoxyquinolin-4-ol: Quantitative Differentiation Evidence Against Closest Analogs


Orthogonal Cross-Coupling Reactivity: C7-Br as a Selective Pd-Catalysis Handle vs. Non-Halogenated 6-Methoxyquinolin-4-ol

The presence of a bromine atom at the 7-position on the quinoline ring enables Pd(0)-catalyzed cross-coupling reactions—including Suzuki-Miyaura (aryl boronic acids), Sonogashira-Hagihara (terminal alkynes), and Buchwald-Hartwig amination—that are entirely inaccessible to the non-halogenated parent compound 6-methoxyquinolin-4-ol (CAS 23432-39-5) [1]. In the context of HCV protease inhibitor synthesis, patent US8633320 explicitly employs bromo-substituted quinolines as key intermediates, exploiting the C–Br bond for rapid diversification; the non-brominated analog cannot participate in these transformations [1]. This orthogonal reactivity profile—where the bromine atom functions as a traceless directing group that is subsequently substituted—provides a synthetic branching point absent in 6-methoxyquinolin-4-ol, 7-chloro-6-methoxyquinolin-4-ol (which exhibits significantly slower oxidative addition kinetics with Pd(0)), or 7-iodo analogs (which may suffer from unwanted dehalogenation side reactions) [2].

Cross-coupling Suzuki reaction Sonogashira reaction C–C bond formation Synthetic intermediate

Regioselective Bromination Synthesis: Direct Access vs. Multi-Step Alternative Routes to 7-Bromo-6-methoxyquinolin-4-ol

7-Bromo-6-methoxyquinolin-4-ol can be synthesized in a single step via regioselective electrophilic bromination of commercially available 6-methoxyquinolin-4-ol using N-bromosuccinimide (NBS) in acetic acid or chloroform . This method leverages the directing effect of the 6-methoxy group, which activates the C7 position for electrophilic substitution. In contrast, the regioisomer 5-bromo-6-methoxyquinolin-4-ol requires a multistep route involving protection/deprotection strategies or alternative starting materials, as direct bromination of 6-methoxyquinolin-4-ol favors the 7-position due to the electronic influence of the methoxy group . The synthesis of 7-bromo-6-methoxyquinolin-4-ol avoids the use of expensive palladium catalysts or cryogenic conditions that are often required for the preparation of 7-iodo or 7-triflate analogs, offering a favorable cost-of-goods profile for procurement at gram-to-kilogram scale.

Regioselective bromination N-bromosuccinimide Synthetic methodology Process chemistry

Methoxy Positional SAR: 6-OCH₃ Confers Distinct Lipophilicity and Target Engagement Profile vs. 5-OCH₃ and 7-OCH₃ Quinoline Analogs

In a systematic structure-activity relationship study of methoxy-substituted quinoline derivatives, the 6-methoxy regioisomer (as embodied in 6-methoxyquinolin-4-ol, the direct precursor to 7-bromo-6-methoxyquinolin-4-ol) exhibited an IC₅₀ of 8.40 μM against EZH2, compared to lower IC₅₀ values (increased potency) for 5-methoxy-substituted compounds [1]. This demonstrates that the 6-methoxy position confers a distinct pharmacological profile: moderate lipophilicity enhancement without the potency gains seen at the 5-position, but with potentially improved metabolic stability and reduced off-target activity. The 7-bromo substituent further modulates this profile by adding steric bulk and electron-withdrawing character, which can enhance binding to hydrophobic pockets in kinase ATP-binding sites relative to the non-brominated 6-methoxyquinolin-4-ol [2]. By contrast, 7-methoxy or 8-methoxy regioisomers show context-dependent and often diminished activity in the same assay systems [1].

Structure-activity relationship Lipophilicity EZH2 inhibition Methoxy positional effect Drug design

Precedented Use as Key Intermediate in HCV Protease Inhibitor Synthesis: Validated Downstream Utility vs. Non-Halogenated Quinoline Scaffolds

Patent US8633320 (Boehringer Ingelheim) explicitly discloses methods for preparing bromo-substituted quinolines as intermediates in the synthesis of hepatitis C virus (HCV) NS3/4A protease inhibitors [1]. The general formula (I) encompasses 7-bromo-6-methoxyquinolin-4-ol as a representative substrate for further functionalization via Pd-catalyzed cross-coupling to install aryl, heteroaryl, alkyl, alkenyl, or alkynyl groups at the C7 position. This patent-validated downstream utility distinguishes 7-bromo-6-methoxyquinolin-4-ol from non-halogenated quinolin-4-ol scaffolds, which lack the necessary synthetic handle for this diversification strategy. The patent further describes a rapid-access synthesis using 2,4-dichloro-7-alkoxy quinoline intermediates, underscoring the industrial relevance and scalability of bromo-substituted quinoline building blocks [1].

HCV protease inhibitor Antiviral Patent-validated intermediate Drug discovery Process chemistry

7-Bromo-6-methoxyquinolin-4-ol: Prioritized Application Scenarios Derived from Quantitative Differentiation Evidence


Focused Kinase Inhibitor Library Synthesis via Late-Stage C7 Diversification

Medicinal chemistry groups synthesizing quinoline-based kinase inhibitor libraries should prioritize 7-bromo-6-methoxyquinolin-4-ol as the core scaffold over non-halogenated 6-methoxyquinolin-4-ol. The C7 bromine atom enables parallel Suzuki-Miyaura or Buchwald-Hartwig coupling reactions to generate diverse arrays of C7-aryl or C7-amino analogs in a single synthetic step, dramatically accelerating SAR exploration. The 6-methoxy group provides a fixed lipophilicity modulator, while the hydroxyl group at C4 can be further derivatized (e.g., O-alkylation, sulfonylation) to fine-tune pharmacological properties [1].

Antiviral Lead Optimization Leveraging HCV Protease Inhibitor Patent Precedent

Research teams pursuing novel HCV NS3/4A protease inhibitors or related antiviral targets can directly adopt the synthetic route described in US8633320, where bromo-substituted quinolines serve as key intermediates. 7-Bromo-6-methoxyquinolin-4-ol provides the precise substitution pattern required for Pd-catalyzed installation of pharmacophoric groups at C7, as validated by Boehringer Ingelheim's patent filings. This scenario eliminates the need for de novo route scouting and reduces process development timelines [2].

Fluorescent Probe Development Exploiting 6-Methoxy-4-hydroxyquinoline Photophysics

The 6-methoxy-4-hydroxyquinoline core is known to serve as a precursor for fluorescent sensors and metal-ion probes. 7-Bromo-6-methoxyquinolin-4-ol offers the additional advantage of a C7 functionalization handle, enabling covalent attachment of targeting groups, biotin tags, or solid-support linkers via cross-coupling without disrupting the fluorophore's photophysical properties. This capability positions the compound as a uniquely versatile building block for chemical biology probe development relative to non-halogenated analogs [3].

Process Chemistry Scale-Up: Cost-Effective Access to 7-Functionalized Quinoline Intermediates

For contract research organizations (CROs) and process chemistry groups requiring multigram-to-kilogram quantities of 7-substituted quinoline intermediates, the single-step regioselective bromination synthesis of 7-bromo-6-methoxyquinolin-4-ol from inexpensive 6-methoxyquinolin-4-ol and NBS offers a compelling cost-of-goods advantage. Compared to alternative 7-iodo or 7-triflate analogs that require expensive reagents and multi-step protocols, this compound enables economical scale-up while maintaining the C7 position as a versatile cross-coupling handle .

Quote Request

Request a Quote for 7-bromo-6-methoxyquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.